![molecular formula C11H9FN4O B1230722 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860786-21-6](/img/structure/B1230722.png)

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Vue d'ensemble

Description

Synthesis Analysis

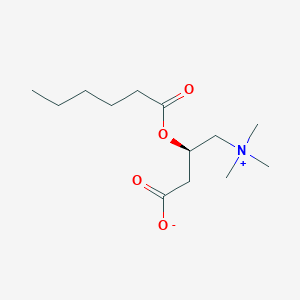

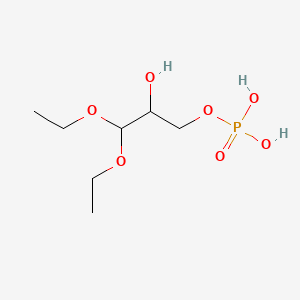

The synthesis of related 1,2,4-triazole derivatives involves alkylation reactions, where 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles are alkylated with chloroacetonitrile to produce N-cyanomethyl derivatives. These derivatives are structurally determined through X-ray analysis and NMR spectroscopy, showcasing the diverse synthetic routes and structural versatility of 1,2,4-triazole compounds (Shasheva et al., 2010).

Molecular Structure Analysis

The structural elucidation of such compounds is often achieved through crystallographic studies and spectroscopic methods, including NMR and IR spectroscopy. For instance, a study by Brahmachari et al. (2015) on a fluorinated α-aminonitrile compound related to the 1,2,4-triazole series emphasizes the use of X-ray diffraction and theoretical calculations to analyze molecular geometry and electronic properties (Brahmachari et al., 2015).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- A study focused on the synthesis of novel compounds containing a triazole moiety, including derivatives similar to the specified compound, revealed antimicrobial activity against various bacteria and anti-inflammatory properties. This indicates potential applications in the development of new antimicrobial agents (Gadegoni & Manda, 2013).

Structural Characterization and Solubility

- Research on structurally related compounds, involving single crystal diffraction and analysis of molecular conformation, can provide insights into the physical and chemical properties of similar triazole derivatives. Such studies are crucial for understanding the solubility and stability of these compounds in different solvents, which is essential for their potential applications in scientific research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactivity and Derivative Formation

- Research has explored the alkylation of triazole compounds, leading to the formation of novel derivatives. This kind of chemical reactivity study is significant for creating a variety of compounds with potentially useful properties in various scientific and industrial applications (Shasheva et al., 2010).

Applications in Material Science

- The synthesis of metal-free and metal phthalocyanines containing triazole moieties suggests potential applications in material science, particularly in the development of compounds with specific optical and electronic properties (Kahveci et al., 2007).

Computational and Structural Studies

- Computational and structural studies on triazole derivatives, including X-ray diffraction and DFT/B3LYP computations, provide valuable information on the molecular structure and potential pharmacological activities. Such research is crucial for designing new compounds with desired biological or chemical properties (Ünlüer et al., 2020).

Herbicide Development

- Triazole derivatives have been used in the development of new synthetic methods for herbicides, demonstrating their potential utility in agricultural applications. The research into these compounds' synthesis and efficiency highlights their importance in creating more effective and environmentally friendly herbicides (Fan et al., 2015).

Photophysical Properties Study

- Studies on novel fluorophores containing triazole derivatives indicate their potential use in developing new fluorescent materials. The investigation of their photophysical properties is essential for applications in sensing, imaging, and other areas where fluorescence is utilized (Padalkar et al., 2015).

Protoporphyrinogen Oxidase Inhibitors

- Research into triazole derivatives as protoporphyrinogen oxidase inhibitors highlights their potential use in developing new herbicides. This is particularly important for creating targeted and efficient agricultural chemicals (Zuo et al., 2013).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

It’s known that similar compounds can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

It’s known that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 , suggesting that this compound may also undergo similar metabolic transformations.

Result of Action

It’s known that similar compounds can have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4O/c1-8-14-15(6-5-13)11(17)16(8)10-4-2-3-9(12)7-10/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZRBGPPBOYNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(4-chlorophenyl)methylthio]-5-pyridin-4-yl-1,2,4-triazol-4-yl]-N,N-dimethyl-1-propanamine](/img/structure/B1230641.png)

![N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1230643.png)

![7-(2,4-Dichlorophenyl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B1230644.png)

![(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide](/img/structure/B1230645.png)

![N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1230652.png)

![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)

![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)

![N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1230662.png)